1-Oxaspiro[4.5]decan-4-amine
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Overview
Description
1-Oxaspiro[4.5]decan-4-amine is a unique chemical compound characterized by its spirocyclic structure, which includes an oxygen atom and an amine group. This compound is part of the broader class of spiroacetals, which are known for their biological activity and presence in various natural products.
Scientific Research Applications
1-Oxaspiro[4.5]decan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological activity and interactions with biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Safety and Hazards
Future Directions
The development of G protein biased μ opioid receptor agonists like Oliceridine is of interest due to their potential to produce therapeutic analgesic effects with reduced adverse effects . This suggests that similar compounds, such as “1-Oxaspiro[4.5]decan-4-amine”, may also have potential for future research and development.
Mechanism of Action
Target of Action
The primary target of 1-Oxaspiro[4.5]decan-4-amine, also known as Oliceridine, is the mu-opioid receptor (MOR) . This receptor is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system .
Mode of Action
Oliceridine selectively activates the G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .
Biochemical Pathways
The activation of the mu-opioid receptor by Oliceridine leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic adenosine monophosphate (cAMP). This results in the opening of potassium channels, causing cellular hyperpolarization and inhibition of tonic neural activity .
Pharmacokinetics
The pharmacokinetics of 1-Oxaspiro[4Its selective activation of g protein and β-arrestin signaling pathways suggests it may have different absorption, distribution, metabolism, and excretion (adme) properties compared to other opioid agonists .
Result of Action
The selective activation of the G protein pathway over the β-arrestin pathway by Oliceridine is believed to result in therapeutic analgesic effects with reduced adverse effects . This includes a potential reduction in the risk of addiction, which is a significant adverse effect of many opioid analgesics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decan-4-amine can be synthesized through a series of chemical reactions involving the formation of the spirocyclic structure. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method starts with aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, which undergo a cascade of reactions to form the desired spirocyclic compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and other advanced techniques could enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Comparison with Similar Compounds
1,6-Dioxaspiro[4.5]decane: Another spiroacetal with similar structural features but different biological activity.
1,6,9-Trioxaspiro[4.5]decane:
Uniqueness: 1-Oxaspiro[45]decan-4-amine is unique due to its specific spirocyclic structure and the presence of an amine group
Properties
IUPAC Name |
1-oxaspiro[4.5]decan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-8-4-7-11-9(8)5-2-1-3-6-9/h8H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBIMJZTYGFCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CCO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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